molecular formula C8H15NO2S B569440 tert-Butyl thietan-3-ylcarbamate CAS No. 943437-98-7

tert-Butyl thietan-3-ylcarbamate

Cat. No.: B569440
CAS No.: 943437-98-7
M. Wt: 189.273
InChI Key: GXDVIWSAGRLVMF-UHFFFAOYSA-N
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Description

tert-Butyl thietan-3-ylcarbamate: is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.275 g/mol . It is a carbamate derivative of thietane, a heterocyclic compound containing a four-membered ring with one sulfur atom. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl thietan-3-ylcarbamate typically involves the reaction of thietane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl thietan-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl thietan-3-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: tert-Butyl thietan-3-ylcarbamate is unique due to its thietane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

Chemical Identity and Properties
tert-Butyl thietan-3-ylcarbamate is a chemical compound with the molecular formula C8H15NO2S\text{C}_8\text{H}_{15}\text{NO}_2\text{S} and a molecular weight of approximately 189.275 g/mol. Its structure features a thietane ring, which contributes to its unique chemical properties and potential biological activities. The compound is synthesized through the reaction of thietane with tert-butyl chloroformate, typically in the presence of a base like triethylamine, under mild conditions to ensure high yield and purity.

Research indicates that this compound may exert its biological effects by interacting with specific molecular targets, particularly enzymes. The compound can form covalent bonds with active site residues of enzymes, inhibiting their activity. Although the exact molecular pathways remain under investigation, it is hypothesized that these interactions may influence cellular signaling and metabolic processes.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been investigated as a potential bioactive molecule in various biological contexts, although specific mechanisms and efficacy levels require further exploration.

Metabolic Stability

The stability of the tert-butyl group in biological systems is a critical factor affecting the pharmacokinetics of compounds containing it. Research has shown that replacing the tert-butyl group with more stable moieties can enhance metabolic stability, thereby improving oral bioavailability and prolonging half-life in vivo . This aspect is crucial for drug development, as compounds with high metabolic lability often exhibit low therapeutic efficacy.

Case Studies and Experimental Findings

Several studies have explored the biological activity of carbamate derivatives, including this compound:

  • In Vitro Studies : In vitro experiments demonstrated that modifications to the tert-butyl group can significantly alter metabolic pathways. For instance, analogues replacing the tert-butyl group showed improved metabolic stability and reduced clearance rates compared to their parent compounds .
  • Enzyme Inhibition : In related compounds, such as M4 (a derivative), there was evidence of inhibition against β-secretase and acetylcholinesterase, which are crucial targets in Alzheimer's disease research. While specific data on this compound's inhibition activity remains limited, its structural similarities suggest potential for similar interactions .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related carbamates:

CompoundMolecular FormulaBiological ActivityMetabolic Stability
This compoundC8H15NO2SAntimicrobial potentialModerate
tert-Butyl carbamateC5H11NO2General protecting groupLow
tert-Butyl-N-methylcarbamateC6H13NO2Anticancer propertiesModerate
M4 (related carbamate)C16H24N2O3β-secretase inhibitorHigh

Properties

IUPAC Name

tert-butyl N-(thietan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVIWSAGRLVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725498
Record name tert-Butyl thietan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943437-98-7
Record name tert-Butyl thietan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(tert-butyloxycarbonyl)-2-amino-1,3-propanediol dimesylate [prepared according to E. Benoist et al., Synthesis 1998, (8), 1113-1118] (25 g, 72.0 mmol) in ethanol (375 ml) is treated with sodium sulfide (Na2S.xH2O 32-38%, 16.82 g, ˜75.4 mmol) and the mixture is stirred at a temperature of 50° C. (bath 60° C.) for 45 minutes. The cooled reaction mixture is concentrated under reduced pressure and the solid residue poured into water, extracted with Et2O, the combined organic layers washed with brine, dried (Na2SO4), filtered, and concentrated. The crude solid product (12.6 g, 92%) is used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.82 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

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